Lithium (R)-1-Boc-aziridine-2-carboxylate
Description
Significance of Enantiomerically Pure Aziridine (B145994) Derivatives as Chiral Building Blocks
Enantiomerically pure aziridine derivatives, particularly aziridine-2-carboxylates, are highly versatile and valuable intermediates in asymmetric synthesis. bioorg.orgchemrxiv.org Their importance lies in their ability to serve as precursors for a wide range of nitrogen-containing molecules with well-defined stereochemistry. bioorg.org The strained nature of the aziridine ring allows for regio- and stereoselective ring-opening reactions with various nucleophiles. bioorg.orgresearchgate.net This predictable reactivity is a cornerstone of their utility, enabling the synthesis of valuable compounds such as α- and β-amino acids and their derivatives, many of which are biologically active. clockss.orgbioorg.org
The strategic placement of functional groups on the aziridine ring, such as the carboxylate at the C2 position, provides a handle for further chemical manipulation. chemrxiv.org These chiral synthons are employed in the total synthesis of bioactive natural products and pharmaceuticals. chemrxiv.orgscielo.br For instance, the synthesis of the anti-tumour agent Imexon and the immunomodulator Azimexon showcases the application of aziridine-2-carboxylic acid derivatives. nih.gov The ability to construct complex chiral amines from these building blocks makes them indispensable tools for medicinal and synthetic chemists. researchgate.netscielo.br
Positional Role of Lithium (R)-1-Boc-aziridine-2-carboxylate within Chiral Aziridine Chemistry
Within the arsenal (B13267) of chiral aziridine chemistry, this compound holds a specialized position primarily as a highly reactive, chiral nucleophilic intermediate. This species is typically generated in situ through the deprotonation of the corresponding parent compound, an (R)-1-Boc-aziridine-2-carboxylate ester, using a strong lithium-based base. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves to activate the ring and influence its reactivity.
The formation of this lithiated intermediate creates a chiral carbanion at the C2 position of the aziridine ring. This transient species functions as a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. For example, it can be employed in enantioselective syntheses where it reacts with electrophiles to introduce new substituents at the C2 position with high stereocontrol. rsc.org This strategy is analogous to the well-established chemistry of lithiated N-Boc-pyrrolidines and piperidines, which are used to create α-functionalized saturated N-heterocycles. researchgate.net The utility of this compound, therefore, lies in its capacity to act as a chiral linchpin, enabling the construction of more complex, enantiomerically pure molecules that would be challenging to access through other synthetic routes.
Historical Context and Evolution of Synthetic Applications of Aziridine-2-carboxylates
The study and application of aziridines in organic synthesis are relatively modern, with significant advancements occurring primarily in the last few decades. researchgate.net Initially, aziridines were often considered difficult to synthesize and handle due to their inherent instability. rsc.org Early synthetic methods often produced racemic mixtures, limiting their application in asymmetric synthesis. clockss.org
The evolution of their synthetic utility began with the development of more reliable methods for constructing the aziridine ring itself, such as the addition of carbenes to imines or nitrenes to olefins. nih.govresearchgate.net A pivotal shift occurred with the advent of asymmetric catalysis, which enabled the preparation of enantiomerically pure aziridine-2-carboxylates. bioorg.org These chiral building blocks can be prepared from readily available materials in the chiral pool, such as amino acids like serine, or through asymmetric synthesis methodologies. clockss.orgbioorg.org The development of catalytic, enantioselective aziridination reactions represented a major breakthrough, making these valuable synthons more accessible. nih.gov This increased accessibility spurred extensive research into their synthetic applications, particularly their regio- and stereoselective ring-opening reactions, which have become a common and powerful strategy for synthesizing α- and β-amino acids and other biologically important nitrogenous compounds. clockss.orgbioorg.org Today, both (2R)- and (2S)-aziridine-2-carboxylates are commercially available, solidifying their status as fundamental chiral building blocks in advanced organic synthesis. bioorg.org
Compound Data
The following table summarizes the key chemical compounds discussed in this article.
| Compound Name | Role/Type | Key Structural Features |
| Aziridine | Parent Heterocycle | Three-membered ring containing one nitrogen and two carbon atoms. rsc.org |
| Chiral Aziridine-2-carboxylates | Chiral Building Block | Aziridine ring with a carboxylate group at the C2 position and defined stereochemistry. chemrxiv.org |
| (R)-1-Boc-aziridine-2-carboxylate | Protected Chiral Aziridine | An (R)-configured aziridine-2-carboxylate (B8329488) with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. |
| This compound | Reactive Intermediate | A lithiated species (chiral carbanion) generated in situ for use as a nucleophile. rsc.org |
Synthetic Transformations of Chiral Aziridine-2-carboxylates
This table outlines the primary types of reactions that highlight the synthetic utility of chiral aziridine-2-carboxylates.
| Reaction Type | Description | Typical Outcome |
| Nucleophilic Ring Opening | The strained aziridine ring is opened by a nucleophile, such as a heteroatom or carbon nucleophile. clockss.orgbioorg.org | Formation of stereochemically defined α- or β-amino acid derivatives and other functionalized amines. bioorg.org |
| 1,3-Dipolar Cycloaddition | The aziridine ring can be opened to form an azomethine ylide, which then participates in cycloaddition reactions. chemrxiv.org | Synthesis of larger, more complex nitrogen-containing heterocyclic systems. |
| Functional Group Transformation | The carboxylate ester group can be modified (e.g., amidation, reduction) to introduce further chemical diversity. chemrxiv.org | Creation of aziridine peptides, alcohols, and other derivatives. |
| C2-Functionalization (via Lithiation) | Deprotonation at the C2 position to form a nucleophilic intermediate, which reacts with an electrophile. rsc.org | Introduction of new substituents at the C2 position of the aziridine ring. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLBSBGDIYHPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 1 Boc Aziridine 2 Carboxylate Derivatives
Asymmetric Aziridination Approaches to Chiral Aziridine-2-carboxylates
Asymmetric aziridination, the direct formation of the aziridine (B145994) ring with control of stereochemistry, represents a powerful and atom-economical approach to chiral aziridine-2-carboxylates. Various strategies have been developed to achieve high levels of enantioselectivity, including the use of chiral auxiliaries, metal-based catalysts, and stereoselective syntheses from chiral pool precursors.
Chiral Auxiliary-Controlled Aziridination
The use of chiral auxiliaries attached to either the imine or the carbene precursor is a well-established method for directing the stereochemical outcome of aziridination reactions. The auxiliary enforces a facial bias during the reaction, leading to the preferential formation of one diastereomer, which can then be cleaved to afford the enantiomerically enriched aziridine.
One notable example involves the use of N-(1-phenylethyl) as a chiral auxiliary on the imine. nih.gov This auxiliary has proven effective in controlling the stereochemistry of reactions, and its subsequent removal provides access to the desired chiral aziridine framework. nih.gov While detailed studies on camphor-based auxiliaries for aziridination of aziridine esters have been reported, they have been limited in scope. nih.gov The diastereoselectivity in these reactions is influenced by the configuration at both the C2 position of the aziridine precursor and the chiral auxiliary itself. nih.gov
| Chiral Auxiliary | Substrate | Key Features | Reference |
| (R)- or (S)-1-phenylethyl group | N-(1-phenylethyl)aziridine-2-carboxylic acid derivatives | Controls stereoselectivity of subsequent reactions; easily removable. | nih.gov |
| Camphor-based auxiliary | Cinnamate | Demonstrated in a single example for aziridination of aziridine esters. | nih.gov |
Metal-Catalyzed Enantioselective Aziridination Strategies
Metal-catalyzed reactions have emerged as highly efficient methods for the enantioselective synthesis of aziridines. These strategies often involve the reaction of an imine with a carbene source in the presence of a chiral metal complex. The catalyst plays a crucial role in controlling the enantioselectivity of the transformation.
A prominent example is the Wulff-type aziridination, which utilizes diazo compounds as carbene sources in the presence of chiral boron-based catalysts. nih.govmdpi.com Catalysts derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands with triphenylborate have shown excellent asymmetric induction in the reaction of N-dianisylmethylimines (N-DAM-imines) with ethyl diazoacetate. msu.edu These catalysts can achieve high turnover numbers while maintaining excellent enantioselectivity. msu.edu For instance, the (S)-VAPOL and (S)-VANOL-derived boron complexes are effective for the synthesis of cis-aziridine esters with high yields and enantiomeric excesses. mdpi.com
Cobalt-based catalytic systems have also been developed for the enantioselective radical aziridination of alkenes using carbonyl azides as the nitrogen source. nih.gov Cobalt(II) complexes of D2-symmetric chiral amidoporphyrin ligands can activate carbonyl azides at room temperature to aziridinate various styrene (B11656) derivatives, affording chiral N-carbonyl aziridines in high yields and with excellent enantioselectivities. nih.gov
Copper hydride-catalyzed kinetic resolution of racemic 2H-azirines represents another innovative approach. This method allows for the asymmetric preparation of N-H aziridine-2-carboxylates with high diastereoselectivity and enantioselectivity. chemrxiv.org
| Metal Catalyst System | Substrate Type | Key Features | Yields | Enantioselectivity (% ee) | Reference |
| (S)-VAPOL/B(OPh)₃ | Aryl imines and ethyl diazoacetate | Produces cis-aziridine esters. | 69–91% | High | mdpi.com |
| (S)-VANOL/B(OPh)₃ | Aryl imines and ethyl diazoacetate | Produces cis-aziridine esters. | Good | High | mdpi.com |
| [Co(Porphyrin)] | Styrene derivatives and TrocN₃ | Operates at room temperature under neutral conditions. | High | Excellent | nih.gov |
| Copper Hydride/(R)-BINAP | Racemic 2H-azirines | Kinetic resolution to afford N-H aziridines. | - | up to 94% | chemrxiv.org |
| Rhodium Indenyl Complex | Unactivated alkenes | Stepwise mechanism with olefin insertion being the enantio- and rate-determining step. | - | High | organic-chemistry.org |
Stereoselective Syntheses from Chiral Pool Precursors
The use of readily available chiral molecules, known as the chiral pool, provides an alternative strategy for the synthesis of enantiopure compounds. Natural products such as amino acids, carbohydrates, and terpenes serve as common starting materials. For instance, L-serine can be a precursor for Garner's aldehyde, a valuable three-carbon chiron for asymmetric synthesis. nih.gov Derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid also function as important chiral synthons. nih.gov These precursors, containing one or more stereogenic centers, can be elaborated into the target (R)-1-Boc-aziridine-2-carboxylate through a series of stereocontrolled transformations.
Synthesis via Functional Group Transformations of Precursors
An alternative to direct aziridination is the construction of the aziridine ring from acyclic precursors through intramolecular cyclization reactions. This approach often involves the transformation of functional groups in suitably substituted molecules to facilitate ring closure.
Ring Closure Reactions from Amino Alcohols and Derivatives
A well-established method for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols, a reaction known as the Wenker synthesis. organic-chemistry.orgresearchgate.net This process typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic displacement by the amino group. clockss.org The stereospecificity of this reaction relies on the ability of the amine and the leaving group to adopt a trans coplanar arrangement. clockss.org
Various reagents can be employed to activate the hydroxyl group, including treatment with triphenylphosphine (B44618) in combination with bromine, carbon tetrachloride, or diethyl azodicarboxylate (DEAD). clockss.org An improved, milder variation of the Wenker synthesis involves the conversion of amino alcohols to their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide (B78521) or sodium carbonate. organic-chemistry.org
| Precursor | Reagents for Cyclization | Key Features | Reference |
| 1,2-Amino alcohol | Triphenylphosphine/Br₂, CCl₄, or DEAD | Intramolecular nucleophilic displacement. | clockss.org |
| 1,2-Amino alcohol | 1. Chlorosulfonic acid; 2. NaOH or Na₂CO₃ | Mild variation of the Wenker synthesis. | organic-chemistry.org |
Approaches from Glycidic Esters and Epoxides
Epoxides and their derivatives, such as glycidic esters, are valuable precursors for the synthesis of aziridines. The ring-opening of an epoxide with an azide (B81097) nucleophile, followed by reduction and subsequent ring closure, is a common strategy. clockss.org The regioselective opening of the epoxide ring by the azide ion is a critical step in this sequence. clockss.orgru.nl For example, aromatically substituted oxiranecarboxylic esters react with azide to exclusively yield azido (B1232118) hydroxy esters, which can then be converted to the corresponding aziridines. ru.nl The azido alcohol intermediate is typically treated with triphenylphosphine, which facilitates the reduction of the azide and subsequent intramolecular cyclization to form the aziridine ring. ru.nl
| Precursor | Key Reaction Steps | Intermediate | Reference |
| Glycidic Ester/Epoxide | 1. Regiospecific ring-opening with azide; 2. Reduction and cyclization. | Azido alcohol | clockss.orgru.nl |
Darzens-Type Condensations with Sulfinyl Imines
The aza-Darzens reaction represents a powerful method for the asymmetric synthesis of aziridines. A key variation involves the condensation of chiral N-sulfinyl imines (sulfinimines) with enolates derived from α-haloesters. This approach provides a direct and highly stereocontrolled route to N-sulfinyl aziridine-2-carboxylate (B8329488) esters. acs.org
The reaction is typically carried out by treating a chiral sulfinimine with a lithium enolate of an α-bromoester at low temperatures, such as -78 °C. acs.org The stereochemical outcome of the reaction is largely controlled by the chirality of the sulfur atom in the sulfinyl group. For instance, (S)-sulfinimines generally yield (2S,3S)-aziridine products, while (R)-sulfinimines produce the (2R,3R)-aziridines. acs.org This high level of diastereoselectivity is attributed to a proposed chair-like six-membered transition state. acs.org
The reaction is applicable to a variety of sulfinimines, including those derived from aromatic, aliphatic, and α,β-unsaturated aldehydes. acs.org While the use of methyl α-bromoacetate leads to predominantly cis-aziridine products in yields ranging from 50-77% and diastereomeric ratios often exceeding 94:6, the use of substituted α-bromoacetates can favor the formation of trans-aziridines. acs.orgresearchgate.net The N-sulfinyl group on the resulting aziridine is particularly useful as it can be readily removed or transformed into other activating groups, providing access to N-H or other N-substituted aziridines that are otherwise difficult to prepare. acs.org
Table 1: Aza-Darzens Reaction of Sulfinimines with Lithium Enolate of Methyl α-Bromoacetate acs.org This table is interactive and allows for sorting and filtering of data.
| Entry | Sulfinimine Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| 1 | Phenyl ((S)-isomer) | 65 | 94:6 |
| 2 | Phenyl ((R)-isomer) | 67 | 94:6 |
| 3 | 4-Methoxyphenyl | 77 | 95:5 |
| 4 | 2-Furyl | 58 | 98:2 |
| 5 | (E)-Styryl | 50 | 95:5 |
Preparation of Carboxamide Derivatives (e.g., Weinreb Amides)
The conversion of the carboxylate functionality in (R)-1-Boc-aziridine-2-carboxylate into carboxamide derivatives, particularly N-methoxy-N-methylamides (Weinreb amides), is a crucial transformation that opens pathways to a variety of other functional groups. Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. mychemblog.comwikipedia.org
The synthesis of a Weinreb amide from an aziridine carboxylate can be achieved by treating the corresponding ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling reagent. wikipedia.orgresearchgate.net A common method involves the use of trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) to mediate the amidation of the ester. mychemblog.comresearchgate.net This approach has been successfully applied to N-protected aziridine-2-carboxylate esters to furnish the desired Weinreb amides in excellent yields. researchgate.netorientjchem.org
Once formed, the aziridine Weinreb amide serves as a precursor to 2-acylaziridines. Treatment with a range of organolithium or Grignard reagents allows for the straightforward synthesis of the corresponding aziridinyl ketones. orientjchem.orgnih.gov This two-step sequence—conversion to a Weinreb amide followed by reaction with an organometallic reagent—provides a reliable and flexible route to important aziridine ketone building blocks. researchgate.netnih.gov
Table 2: Methods for Weinreb Amide Synthesis from Carboxylic Acid Derivatives mychemblog.comwikipedia.org This table is interactive and allows for sorting and filtering of data.
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| Acid Chloride | N,O-Dimethylhydroxylamine HCl, Base | Standard, widely used method. |
| Ester / Lactone | N,O-Dimethylhydroxylamine HCl, AlMe₃ or Me₂AlCl | Direct conversion from esters, avoids handling acid chlorides. mychemblog.com |
Lithium-Mediated Reactions in Aziridine Synthesis and Rearrangement
Lithium reagents play a pivotal role not only in the functionalization of aziridine derivatives but also in mediating their synthesis and subsequent rearrangements. The high reactivity and basicity of organolithium compounds enable specific deprotonation and anionic migrations that can reconfigure the aziridine scaffold in synthetically useful ways.
Lithiation Strategies for N-Protected Aziridines
The direct deprotonation of N-protected aziridines at a carbon atom adjacent to the ring nitrogen (α-lithiation) is a key strategy for introducing substituents onto the aziridine ring. The N-tert-butoxycarbonyl (Boc) group is well-established for facilitating this type of α-lithiation in various nitrogen-containing heterocycles. acs.org The procedure typically involves treating the N-Boc protected aziridine with a strong, non-nucleophilic base, such as sec-butyllithium (B1581126) (s-BuLi), at very low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov
Successful lithiation generates a configurationally unstable α-lithio N-Boc-aziridine intermediate, which can then be trapped by a variety of electrophiles. nih.govresearchgate.net However, a significant challenge with simple N-Boc aziridines is the propensity of the lithiated intermediate to undergo rapid rearrangement, even at low temperatures. acs.org This reactivity necessitates careful optimization of reaction conditions, including temperature and lithiation time, to favor electrophilic trapping over rearrangement. researchgate.net In situ IR spectroscopy has been employed to monitor the formation of the lithiated species and determine optimal conditions for subsequent reactions. nih.govresearchgate.net
Anionic Rearrangements and Migrations (e.g., N-to-C Phosphonyl Migration)
Following the α-lithiation of N-protected aziridines, the resulting anion can undergo synthetically valuable rearrangements. A prominent example is the nih.govnih.gov-anionic migration of a protecting or activating group from the nitrogen atom to the adjacent lithiated carbon.
A well-documented instance is the N-to-C phosphonyl migration. nih.govnih.gov When N-phosphonate terminal aziridines are treated with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), the resulting α-anion induces a clean and stereocontrolled migration of the phosphonyl group from the nitrogen to the carbon. nih.govnih.govresearchgate.net This process simultaneously deprotects the nitrogen and forms a new carbon-phosphorus bond, yielding synthetically useful trans-α,β-aziridinylphosphonates. nih.govnih.gov
A similar anionic rearrangement has been observed for N-Boc aziridines. Upon α-lithiation with s-BuLi, the Boc group can undergo an N-to-C migration to give a 2-Boc-aziridine derivative. nih.gov This rearrangement competes with electrophilic trapping and highlights the unique reactivity of the strained, anionic aziridine ring system. acs.orgnih.gov These lithium-mediated migrations provide a powerful tool for skeletal reorganization, offering stereocontrolled access to highly functionalized aziridine products. nih.govresearchgate.net
Table 3: Summary of Anionic Migrations in N-Protected Aziridines This table is interactive and allows for sorting and filtering of data.
| N-Protecting Group | Base | Migrating Group | Product Type | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Phosphonyl (-PO(OEt)₂) | LTMP | Phosphonyl | trans-N-H-Aziridinylphosphonate | Stereocontrolled | nih.govnih.gov |
| Boc (-CO₂t-Bu) | s-BuLi | Boc | 2-Boc-Aziridine | Not specified | acs.orgnih.gov |
Regio and Stereoselective Ring Opening Reactions of R 1 Boc Aziridine 2 Carboxylate Derivatives
Nucleophilic Ring Opening Reactions
The inherent strain of the aziridine (B145994) ring, estimated at 26-27 kcal/mol, is the primary driving force for nucleophilic ring-opening reactions. clockss.org In derivatives of aziridine-2-carboxylate (B8329488), the activating Boc group makes the nitrogen a better leaving group, thereby facilitating the cleavage of one of the carbon-nitrogen bonds. researchgate.net The course of these reactions provides access to a wide variety of 1,2-aminofunctionalized products, with the stereochemistry of the starting chiral aziridine often directing the formation of new stereogenic centers. researchgate.netnih.gov
Carbon-Based Nucleophiles
The formation of new carbon-carbon bonds via aziridine ring-opening is a synthetically valuable transformation. However, reactions involving carbon nucleophiles face the challenge of competing with nucleophilic attack at the C2-ester functionality. clockss.org This has led to the development of specific strategies and reagents to control the chemoselectivity of the addition, favoring ring cleavage over ester modification.
The reaction of organolithium reagents with (R)-1-Boc-aziridine-2-carboxylate derivatives is highly dependent on the nature of the carboxylate group. Studies on related N,N-dimethylaziridine-2-carboxamides, which can be prepared from N-Boc protected esters, have shown that the electrophilic dimethylamide group is often more reactive than the electrophilic aziridine ring toward organolithium reagents. nih.govsemanticscholar.org
At low temperatures, such as -78 °C, the reaction of organolithiums (e.g., phenyllithium) with N-Boc-N,N-dimethylaziridine-2-carboxamide proceeds with high selectivity at the amide carbonyl to form 2-aziridinylketones, without nucleophilic aziridine ring-opening being observed. nih.govsemanticscholar.org This indicates that under these conditions, the aziridine ring is less electrophilic than the amide carbonyl. The alkylative ring-opening of N-sulfonyl-protected aziridines with organolithiums has been shown to be an effective strategy for synthesizing unsaturated amino alcohols and ethers, suggesting that the nature of the N-activating group is critical in directing the reactivity. nih.gov For N-Boc-aziridine-2-carboxylate esters, direct ring-opening with organolithium reagents is challenging and often requires modification of the carboxylate group to a less reactive form, such as a Weinreb amide, to prevent preferential attack at the carbonyl. nih.gov
Grignard reagents, typically in the form of organocuprates, have been successfully employed in the ring-opening of N-activated aziridine-2-carboxylate esters. The use of a copper(I) catalyst is often essential to promote attack on the aziridine ring over the ester group and to control regioselectivity.
Research on the ring cleavage of racemic N-tert-butyloxycarbonyl aziridine tert-butyl ester demonstrated that treatment with n-butylmagnesium chloride in the presence of a catalytic amount of copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂) in toluene (B28343) at -30 °C resulted in the desired C3-N cleavage product in over 85% yield. The reaction with N-tosyl aziridine t-butyl ester and various Grignard reagents also showed that ring-opening products could be obtained in good yields, though often as a mixture of regioisomers resulting from attack at both C2 and C3. The regioselectivity is influenced by the specific Grignard reagent used.
| Entry | Aziridine Derivative | Reagent (equiv.) | Temp (°C) | Time (h) | Product(s) | Total Yield (%) | Ref. |
| 1 | N-Tosyl-aziridine-2-carboxylate t-butyl ester | BuⁿMgCl (3) | -12 | 1.0 | C3-attack + C2-attack | 75 | |
| 2 | N-Tosyl-aziridine-2-carboxylate t-butyl ester | PrⁱMgCl (5) | -16 | 1.2 | C3-attack | 40 | |
| 3 | N-Tosyl-aziridine-2-carboxylate t-butyl ester | EtMgCl (5) | -20 | 1.0 | C3-attack + C2-attack | 52 | |
| 4 | N-Boc-aziridine-2-carboxylate t-butyl ester | BuⁿMgCl (1), CuBr·SMe₂ (0.2) | -30 | - | C3-attack | >85 |
Table 1: Ring-Opening of N-Activated Aziridine-2-carboxylate tert-butyl Esters with Grignard Reagents.
Organozinc reagents are valuable for their functional group tolerance and are primarily used in transition-metal-catalyzed cross-coupling reactions. organicreactions.orgunits.it The Negishi cross-coupling, which typically employs a palladium or nickel catalyst, has emerged as a powerful method for C-C bond formation. researchgate.netbohrium.com
This methodology has been applied to the regioselective ring-opening of activated aziridines. A notable example is the nickel-catalyzed cross-coupling between N-sulfonyl styrenyl aziridines and various organozinc reagents. princeton.edu This reaction proceeds under mild conditions, is tolerant of various functional groups, and affords β-substituted amines with complete regioselectivity, attacking the benzylic carbon (C3). princeton.edu Although this work focuses on N-sulfonyl activation, the principles are applicable to other activated aziridines, including N-Boc derivatives. The azaphilicity of organozinc reagents is thought to facilitate the key transmetalation step in the catalytic cycle. princeton.edu The development of such cross-coupling reactions provides a modern, catalytic alternative to traditional stoichiometric ring-opening methods. princeton.edusci-hub.st
The application of enolates derived from esters, ketones, and amides as nucleophiles for the ring-opening of activated aziridines is a known strategy for forming γ-amino carbonyl compounds. mdpi.com The reaction typically proceeds via an Sₙ2 mechanism, with the enolate attacking one of the aziridine carbons. The presence of an electron-withdrawing group on the aziridine nitrogen is crucial for this transformation, as non-activated aziridines are generally inert to enolate nucleophiles. mdpi.com
While specific examples detailing the reaction of enolates with (R)-1-Boc-aziridine-2-carboxylate are not extensively documented, the general principle holds. The regioselectivity of the attack would be expected to favor the less sterically hindered C3 position, leading to the formation of α-substituted-γ-amino acid derivatives. A related synthetic strategy involves the 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to α,β-unsaturated malonates, which, after subsequent cyclization, yields aziridine-2,2-dicarboxylates. nih.gov This highlights the utility of malonate-type structures in the synthesis of functionalized aziridines.
Heteroatom-Based Nucleophiles
Heteroatom nucleophiles, such as those based on oxygen, sulfur, nitrogen, and halogens, are well-established reagents for the ring-opening of activated aziridines. These reactions are generally highly regioselective, with the nucleophile preferentially attacking the C3 (β) carbon, which is less sterically hindered and electronically activated. clockss.org This regioselectivity provides a reliable route to α-amino acids functionalized at the β-position.
Oxygen Nucleophiles : The ring-opening of aziridine-2-carboxylate derivatives with oxygen nucleophiles is a common method for producing β-hydroxy-α-amino acid derivatives. The reaction can be performed with water in the presence of an acid catalyst, leading to regioselective attack at the C3 position. frontiersin.orgnih.gov More complex oxygen nucleophiles, such as carbohydrate hemiacetals, have also been used. For example, alkali metal salts of protected carbohydrate hemiacetals react with N-activated aziridine-2-carboxamides to give O-glycosyl serine conjugates, with the anomeric selectivity being controlled by the choice of solvent. nih.gov
Sulfur Nucleophiles : Thiol nucleophiles are particularly effective for the ring-opening of aziridines. The reaction of thiophenol with activated aziridines is reported to be fully regioselective, with the thiol exclusively attacking the less substituted carbon atom (C3). mdpi.com This reaction proceeds readily at room temperature and provides a straightforward route to β-thio-α-amino acid derivatives. mdpi.com
Nitrogen Nucleophiles : A variety of nitrogen-based nucleophiles, including amines, hydrazones, and amino alcohols, have been successfully used in aziridine ring-opening reactions to produce 1,2-diamine derivatives. researchgate.netnih.gov
Halide Nucleophiles : Halide ions can also serve as effective nucleophiles. The ring-opening of N-sulfonyl aziridines with various halide nucleophiles has been demonstrated in continuous flow processes, providing a safe and efficient method for producing β-halo-α-amino acid derivatives. organic-chemistry.org
Halide-Mediated Ring Opening (e.g., Iodide)
Halide anions serve as effective nucleophiles for the ring-opening of activated aziridines. The reaction of N-Boc-aziridine-2-carboxylates with halides typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
Research into the radiosynthesis of fluorinated amino acids has provided detailed insights into this reaction. The ring-opening of methyl (R)-1-Boc-aziridine-2-carboxylate with [¹⁸F]fluoride has been studied extensively. The reaction demonstrates complete regioselectivity, with the fluoride (B91410) nucleophile attacking exclusively at the C2 carbon (the more substituted, α-carbon). This attack leads to the formation of α-[¹⁸F]fluoro-β-alanine derivatives after subsequent deprotection. nih.gov This regiochemical outcome is favored in cases with acyl substituents on the aziridine, where halides and other similar nucleophiles preferentially attack the more hindered carbon atom. nih.gov
The efficiency of the fluorination is highly dependent on the reaction conditions, such as the base and temperature employed. Microwave heating has been shown to accelerate the reaction.
| Precursor | Nucleophile | Base/Solvent | Conditions | Regioselectivity | Product (after deprotection) | Ref |
| Methyl (R)-1-Boc-aziridine-2-carboxylate | [¹⁸F]F⁻ | TEAHCO₃/DMSO | 130 °C, 10 min (MW) | C2 attack | α-[¹⁸F]fluoro-β-alanine | nih.gov |
| Methyl (R)-1-Cbz-aziridine-2-carboxylate | [¹⁸F]F⁻ | TEAHCO₃/DMSO | 130 °C, 10 min (MW) | C2 attack | α-[¹⁸F]fluoro-β-alanine | nih.gov |
Table generated from research data on the ring-opening of activated aziridines with fluoride. nih.gov
While fluoride shows a preference for C2, reactions with other halides like chloride, bromide, and iodide on N-Boc-2-vinylaziridines have also been shown to effectively cleave the ring under acidic conditions (Amberlyst-15). clockss.org For non-activated aziridines, trimethylsilyl (B98337) iodide (TMSI) has been used to facilitate ring-opening by in situ activation of the nitrogen, followed by iodide attack. researchgate.net
Oxygen Nucleophiles in Ring-Opening Processes
Oxygen-based nucleophiles, including water, alcohols, and carboxylic acids (or their anhydride (B1165640) derivatives), are frequently used to open activated aziridines, providing access to β-hydroxy- and β-acyloxy-α-amino acids. Unlike some halides, alcohol nucleophiles tend to attack the less hindered C3 (β-carbon) position in acyl-substituted aziridines. nih.gov
The regioselectivity of the attack by water can be influenced by other substituents on the aziridine derivative. For instance, in aziridines with a γ-keto alkyl group at the C2 position, the ring-opening with water under acidic conditions (TFA) occurs via attack at the C2 position. nih.gov Conversely, if the substituent is a γ-silylated hydroxy group, the attack occurs at the unsubstituted C3 position. nih.gov
The ring-opening of N-tosylaziridines (a related activated aziridine) with various acid anhydrides, catalyzed by 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD), proceeds smoothly to afford β-amino esters in high yields. nih.gov This reaction occurs regioselectively at the less substituted carbon atom. nih.govresearchgate.net Similarly, the ring-opening of aziridine-2-carboxamides with bulky carbohydrate C1-O-nucleophiles has been established, offering a pathway to O-glycosyl serine conjugates. nih.gov
| Aziridine Derivative | Nucleophile | Catalyst/Conditions | Regioselectivity | Product Type |
| 2-(γ-ketoalkyl)aziridine | H₂O | TFA | C2 Attack | α-hydroxy-β-amino derivative |
| 2-(γ-silylated hydroxyalkyl)aziridine | Acetic Acid | Acetic Acid | C3 Attack | β-acetoxy-α-amino derivative |
| N-Tosylaziridines | Acetic Anhydride | TBD, 80 °C | C3 Attack (less substituted) | β-acetoxy-α-(tosylamino) derivative |
| Aziridine-2-carboxamide | Carbohydrate hemiacetal | Lewis Acid | C3 Attack | O-glycosyl serine derivative |
Interactive table summarizing the regioselectivity of oxygen nucleophiles based on substrate and conditions. nih.govnih.govnih.gov
Nitrogen Nucleophiles (e.g., Azides, Amines)
Nitrogen nucleophiles are crucial for synthesizing vicinal diamines and azido-amino acids, which are valuable synthetic precursors. Similar to halides, the azide (B81097) anion (N₃⁻) is reported to favor attack at the more hindered C2 position of aziridines bearing an acyl substituent. nih.gov
The alkylative ring-opening of non-activated aziridines can be achieved by first reacting the aziridine nitrogen with an alkylating agent to form a reactive aziridinium (B1262131) ion, which is then opened by an external nucleophile like an azide. nih.gov For N-activated systems like N-Boc-aziridine-2-carboxylates, the ring is already sufficiently electrophilic. The use of trimethylsilyl azide (TMSN₃) in the presence of a Lewis base catalyst has been shown to be an effective method for the regioselective ring-opening of N-tosylaziridines, producing β-azido sulfonamides. organic-chemistry.org
The reaction proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom, which for (R)-1-Boc-aziridine-2-carboxylate would be the C3 position. This SN2-type reaction results in a product with an inverted stereocenter at C3.
Phosphorus Nucleophiles (e.g., Phosphonyl Groups)
The introduction of phosphorus-containing moieties is of great interest in medicinal chemistry. The ring-opening of aziridines with phosphorus nucleophiles provides a direct route to aminophosphonates and related derivatives.
A regiodivergent strategy has been developed for the ring-opening of vinyl aziridines, which offers insight into the potential reactivity of aziridine-2-carboxylates. ibs.re.kr This methodology demonstrates that the reaction outcome can be controlled to produce either linear or branched products.
SN2' Reaction : Using a copper or silver catalyst, P-centered radicals generated from phosphonyl compounds can add to the vinyl group in an SN2'-type reaction, leading to linear δ-amino alkylphosphorus products. ibs.re.kr
SN2 Reaction : Alternatively, in situ generated phosphate (B84403) anions, formed via aerobic oxidation of phosphonyl reactants, can undergo a direct SN2 ring-opening at the most electrophilic carbon of the aziridine ring to yield branched products. ibs.re.kr
This dual reactivity highlights the tunability of the reaction based on the specific phosphorus nucleophile (radical vs. anion) generated under the catalytic conditions.
Hydrogenolytic and Hydride-Mediated Ring Opening
Reductive methods provide an alternative to nucleophilic addition for the cleavage of the aziridine ring. These strategies involve either catalytic hydrogenation or the use of chemical hydride reagents.
Catalytic Hydrogenation and Hydrogenolysis
Catalytic hydrogenation is a powerful method for the reductive opening of aziridine rings. nih.gov This process typically involves hydrogen gas (H₂) and a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) (Pd(OH)₂). The reaction results in the cleavage of a C-N bond.
For derivatives of (R)-1-Boc-aziridine-2-carboxylate, hydrogenolysis generally occurs at the C2-N bond, leading to the formation of β-amino acid derivatives. This method is often accompanied by the removal of other protecting groups. For example, in the synthesis of biologically active piperidine (B6355638) alkaloids, catalytic hydrogenation has been used to effect both the aziridine ring opening and the removal of an N-(1-phenylethyl) chiral auxiliary. nih.gov The reaction proceeds stereospecifically, yielding protected amino alcohol intermediates. nih.gov
Hydride Reduction Strategies
Complex metal hydrides are common reducing agents in organic synthesis. However, their application to (R)-1-Boc-aziridine-2-carboxylate derivatives must be considered carefully with respect to chemoselectivity.
The most common hydride reagents, Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminium hydride (LiAlH₄), are typically used for the reduction of the ester or carboxylic acid functionality at the C2 position to the corresponding primary alcohol, yielding an (R)-1-Boc-aziridine-2-methanol. nih.gov Under standard conditions, these reagents are generally not capable of reducing the N-Boc-activated aziridine ring itself. LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce esters and carboxylic acids, while NaBH₄ is typically limited to aldehydes and ketones. libretexts.orgmasterorganicchemistry.com
While direct ring-opening via hydride attack is not typical for N-Boc systems, a two-step strategy can be employed. First, the carboxylate is converted to a ketone. This aziridine ketone can then be stereoselectively reduced to an alcohol using a reagent like NaBH₄/ZnCl₂, which proceeds via chelation control. nih.gov The resulting aziridine alcohol is then subjected to a separate reductive ring-opening step, such as catalytic hydrogenation, to yield the final amino alcohol product. nih.gov
Transition Metal-Catalyzed Ring Opening and Functionalization of (R)-1-Boc-aziridine-2-carboxylate Derivatives
The regioselective and stereoselective ring-opening of aziridines is a powerful transformation in organic synthesis, providing access to a wide array of functionalized chiral amines. (R)-1-Boc-aziridine-2-carboxylate, readily derived from (R)-serine, is a particularly valuable chiral building block. Its C2-carboxylate group and the Boc-protecting group on the nitrogen atom influence the reactivity and selectivity of ring-opening reactions. Transition metal catalysis offers a versatile and efficient approach to control the regioselectivity of these reactions, enabling the formation of valuable α- and β-amino acid derivatives. This section focuses on the application of nickel, palladium, and dual-catalytic systems in the ring-opening and functionalization of (R)-1-Boc-aziridine-2-carboxylate and its derivatives.
Palladium-Catalyzed Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the ring-opening of aziridines has been extensively explored. These reactions often proceed with high regioselectivity and stereospecificity, making them particularly suitable for the transformation of chiral aziridines like (R)-1-Boc-aziridine-2-carboxylate.
A seminal contribution in this area is the palladium-catalyzed enantiospecific and regioselective ring-opening Suzuki-Miyaura arylation of aziridine-2-carboxylates. nih.gov This method allows for the asymmetric synthesis of enantioenriched β²-aryl amino acids from readily available serine esters, which are precursors to chiral aziridine-2-carboxylates. The reaction proceeds with high regioselectivity, with the aryl group being introduced at the C3 position of the aziridine. Computational studies suggest that the reaction proceeds via an Sₙ2-type oxidative addition of the aziridine C–N bond to the Pd(0) catalyst, leading to inversion of stereochemistry at the site of attack. The regioselectivity is believed to be controlled by both steric and electronic factors.
While the primary examples in the literature often feature N-tosyl or N-nosyl protecting groups due to their activating nature, the principles are extendable to N-Boc derivatives. The electron-withdrawing nature of the Boc group, although less pronounced than a tosyl group, is generally sufficient to activate the aziridine ring towards oxidative addition to a palladium(0) catalyst.
| Aziridine Substrate | Coupling Partner | Catalyst System | Product | Key Features | Reference |
| Aziridine-2-carboxylates | Arylboronic acids | Pd catalyst | β²-Aryl amino acids | High regioselectivity, enantiospecific | nih.gov |
This table is based on the general methodology for Pd-catalyzed ring-opening arylation of aziridine-2-carboxylates.
Dual-Catalytic Systems for Enhanced Selectivity (e.g., Ti/Ni)
The use of dual-catalytic systems, where two distinct catalysts work in concert to promote a transformation, has emerged as a powerful strategy to achieve novel reactivity and selectivity. In the context of aziridine ring-opening, a Ti/Ni dual-catalytic system has been developed for the branched-selective cross-electrophile coupling of 2-alkyl aziridines with (hetero)aryl iodides. nih.gov This approach is significant because traditional methods for aziridine ring-opening typically favor reaction at the less substituted carbon, leading to linear products.
In this dual-catalytic system, the titanium catalyst is proposed to induce a radical ring-opening of the aziridine, generating a more substituted radical intermediate. This radical is then intercepted by the nickel catalyst in its catalytic cycle to afford the branched arylated product. This method has been successfully applied to N-tosyl and N-benzoyl protected aziridines. nih.gov
The application of this Ti/Ni dual-catalytic system to (R)-1-Boc-aziridine-2-carboxylate would be of great interest, as it could potentially provide a route to α-functionalized β-amino acids, a class of compounds that are challenging to synthesize by other means. The radical nature of the ring-opening step might offer a complementary regioselectivity to the more common polar, Sₙ2-type ring-opening reactions.
Further research into dual-catalytic systems for aziridine ring-opening is an active area of investigation. The combination of different transition metals, or a transition metal with an organocatalyst or a photocatalyst, holds the promise of unlocking new and highly selective transformations of chiral aziridines like (R)-1-Boc-aziridine-2-carboxylate.
Photoredox Catalysis in Aziridine Reactivity
Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules under mild conditions. rsc.org In the context of aziridines, this strategy typically involves a single-electron transfer (SET) event to or from the aziridine ring, generating a radical ion intermediate that can undergo ring-opening. While applications focusing specifically on (R)-1-Boc-aziridine-2-carboxylate are still an emerging area, the reactivity can be inferred from related systems.
The general mechanism involves the generation of an aziridine radical cation upon oxidation by an excited photocatalyst. This radical cation can undergo rapid C–C or C–N bond cleavage. rsc.org For instance, certain N-aryl aziridines, upon photo-oxidation, ring-open to form an azomethine ylide radical cation, which after a subsequent reduction and cycloaddition, can yield complex heterocyclic products. rsc.org This pathway highlights a key feature of photocatalysis: the ability to generate highly reactive intermediates that follow pathways distinct from traditional thermal reactions.
In cooperative catalysis systems, photoredox methods have been successfully merged with transition metal catalysis. For example, a dual nickel and photoredox system has been used for the regioselective ring-opening of N-tosyl styrenyl aziridines with aldehydes. mdpi.comnih.gov In this process, the photocatalyst generates an acyl radical from the aldehyde, while the nickel catalyst engages the aziridine for the ring-opening and subsequent C-C bond formation. nih.gov Similarly, titanocene (B72419) has been used as a catalyst for the radical ring-opening of N-acylated aziridines. mdpi.com These examples, although not involving N-Boc-aziridine-2-carboxylates directly, underscore the potential for radical-based transformations initiated by photocatalysis, suggesting a promising future direction for activating this specific class of compounds.
Mechanistic Investigations into Ring-Opening Selectivity
The selectivity of ring-opening reactions of (R)-1-Boc-aziridine-2-carboxylate derivatives is a crucial aspect of their synthetic utility. The outcome is dictated by a delicate interplay of electronic and steric factors, the nature of the nucleophile, and the reaction conditions.
Analysis of Regioselectivity (e.g., C2 vs. C3 Cleavage, Linear vs. Branched Products)
The regioselectivity of nucleophilic attack on activated aziridine-2-carboxylates can lead to cleavage at either the C2 or C3 position. This choice between C2–N and C3–N bond scission determines the constitution of the final product.
Attack at C3: In many cases, heteroatom nucleophiles preferentially attack the less sterically hindered β-carbon (C3). clockss.org This is the typical outcome for reactions following a classic SN2 pathway, yielding α-amino acid derivatives. The electron-withdrawing N-Boc group activates the ring, making both carbons susceptible to attack, but sterics often favor the C3 position.
Attack at C2: Attack at the more substituted α-carbon (C2) is also possible, particularly when electronic factors dominate. The adjacent carboxylate group can stabilize a partial negative charge that may develop during bond-breaking or influence the trajectory of the incoming nucleophile.
C–C Bond Cleavage: A competing pathway to C–N bond cleavage is the scission of the C2–C3 bond. This is particularly observed in reductive ring-opening reactions mediated by reagents like samarium diiodide (SmI2). This pathway leads to glycine (B1666218) derivatives rather than the typical β-amino esters. acs.org The balance between C–N and C–C cleavage is sensitive to the substituents on the ring and the nitrogen protecting group. acs.org
The following table summarizes the regioselective outcomes under different reaction conditions.
| Reaction Type | Reagent/Catalyst | Major Site of Attack/Cleavage | Resulting Product Type |
|---|---|---|---|
| Reductive Ring-Opening | SmI2 | Competition between C3–N and C2–C3 | β-Amino esters and Glycine derivatives |
| Ring-Opening with Organocuprates | Bu2Cu(CN)Li2 on N-Ts derivative | C3–N favored over C2–N | α-Substituted-β-amino esters |
| Lewis Acid-Mediated Opening | BF3·OEt2 with Halides | C3 (less substituted carbon) | α-Amino-β-halo esters |
Role of Electronic and Steric Factors
Electronic and steric effects are paramount in controlling the regioselectivity of the ring-opening.
Electronic Effects: The electron-withdrawing nature of the N-Boc group is essential for activating the aziridine ring toward nucleophilic attack by increasing the electrophilicity of the ring carbons. The selectivity between C–N and C–C cleavage in reductive openings correlates directly with the electron-withdrawing power of the N-substituent. acs.org
Steric Factors: Steric hindrance generally directs nucleophiles to the less substituted C3 position. The stereochemistry of substituents also plays a role; cis-aziridines often show a greater tendency for C–C bond cleavage during reduction compared to their trans counterparts, a phenomenon attributed to the release of steric strain. acs.org
Proposed Reaction Pathways (e.g., SN2-type, Radical Intermediates, Zwitterionic Species)
Several mechanistic pathways have been proposed to rationalize the observed reactivity.
SN2-type Pathway: This is the most common pathway for nucleophilic ring-opening, involving a backside attack by the nucleophile on one of the ring carbons, leading to C-N bond cleavage with inversion of stereochemistry. Lewis acid catalysis often promotes this pathway by coordinating to the aziridine nitrogen, making it a better leaving group.
Radical Intermediates: Reductive methods, such as those employing SmI2, proceed through radical intermediates. The mechanism involves an initial reduction to form a ketyl radical, which then undergoes ring-opening to a nitrogen-based radical. acs.org This pathway explains the observed competition between C–N and C–C cleavage as well as the loss of stereochemistry. acs.org
Azomethine Ylides: Under thermal or photochemical conditions, the C2–C3 bond of some aziridines can cleave to form zwitterionic azomethine ylides. These 1,3-dipoles can then undergo cycloaddition reactions. Visible-light photocatalysis has been shown to facilitate the formation of these ylides from N-aryl aziridines via a radical cation intermediate. rsc.org
Influence of Protecting Groups on Reactivity Profile
The N-protecting group is not merely a passive spectator but an active controller of reactivity and selectivity.
Activation: The Boc group is considered an "activating group" because its electron-withdrawing carbamate (B1207046) nature enhances the electrophilicity of the aziridine ring carbons, facilitating nucleophilic attack. clockss.org Non-activated N-alkyl or N-H aziridines are significantly less reactive. acs.org
Selectivity Control: The choice of protecting group has a profound impact on selectivity. In reductive ring-openings, strongly electron-withdrawing sulfonyl groups (like Tosyl) give much higher selectivity for the desired C–N cleavage over C–C cleavage compared to carbamate groups like Boc. acs.org
Directing Group: In some cases, the protecting group can act as a directing group. For instance, the N-(2-picolinoyl) group was found to be essential for a successful copper-catalyzed borylative ring-opening, likely due to its ability to chelate with the metal catalyst. mdpi.com While the Boc group is not known for strong chelation, its steric bulk and electronic properties are key to its influence on the reactivity profile.
Applications of R 1 Boc Aziridine 2 Carboxylate in Asymmetric Synthesis
Synthesis of Chiral α- and β-Amino Acids and Their Derivatives
The nucleophilic ring-opening of enantiomerically pure aziridine-2-carboxylates is a cornerstone strategy for the asymmetric synthesis of non-proteinogenic α- and β-amino acids. bioorg.org The regioselectivity of the attack—either at the C2 (α) or C3 (β) position—is influenced by the nature of the nucleophile, the solvent, and the activating group on the aziridine (B145994) nitrogen.
For the synthesis of α-amino acids, nucleophilic attack is directed to the C3 position of the aziridine ring. Heteroatom nucleophiles commonly exhibit this regioselectivity. clockss.org The reaction proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the C3 center and yielding a derivative that can be readily converted to the corresponding α-amino acid.
The synthesis of β-amino acids is achieved when the nucleophile attacks the C2 position, leading to the opening of the C2-N bond. Carbon nucleophiles, such as organocuprates, have been successfully employed for this transformation. To prevent competitive attack at the ester carbonyl, the reaction is often performed on the corresponding carboxylic acid (as its lithium salt), which directs the nucleophile exclusively to the aziridine ring. rsc.org For instance, the reaction of N-para-toluenesulfonylaziridine-2-carboxylic acid with various higher-order cuprates provides a general and high-yielding route to optically pure α-amino acids. rsc.org While this example uses an N-Ts group, the principle applies to N-Boc protected systems as well. Reductive ring-opening methods have also been developed to access β-amino esters from N-activated aziridine-2-carboxylates. acs.orgnih.gov
Table 1: Synthesis of Amino Acid Derivatives via Aziridine Ring-Opening
| Nucleophile | Aziridine Derivative | Product Type | Regioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Organocuprates | N-Ts-aziridine-2-carboxylic acid | α-Amino acid | High (C3 attack) | Good | rsc.org |
| Thiophenol | N-pNs-aziridine-2-carboxamide | α-Amino acid derivative | High (C3 attack) | Good | nih.gov |
| Samarium Iodide (SmI₂) | N-activated aziridine-2-carboxylate (B8329488) | β-Amino ester | High (C2 attack) | - | nih.gov |
| Palladium catalyst/H₂ | N-activated aziridine-2-carboxylate | α-Amino ester | High (C3 attack) | - | nih.gov |
Enantioselective Preparation of Amino Alcohols
Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and serve as important ligands in asymmetric catalysis. (R)-1-Boc-aziridine-2-carboxylate is an excellent starting material for these targets. A straightforward approach involves the reduction of the carboxylate functionality to a primary alcohol. Reagents such as Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) can achieve this transformation in nearly quantitative yield, affording the versatile intermediate (R)-1-Boc-aziridin-2-ylmethanol. bioorg.org
This aziridinyl methanol (B129727) can then be subjected to regioselective ring-opening reactions. For example, treatment with various nucleophiles in the presence of a Lewis acid can open the ring at the C3 position to yield substituted 1,2-amino alcohols with high stereocontrol. bioorg.org Furthermore, chiral aziridines can be intentionally formed from β-amino alcohols via an internal Mitsunobu reaction and subsequently opened with a nucleophile like hydrazoic acid (HN₃) to form azido (B1232118) amines, which are precursors to vicinal diamines. nih.gov While many methods for synthesizing β-amino alcohols exist, those starting from chiral aziridines offer a reliable route with predictable stereochemistry. westlake.edu.cnnih.gov
Construction of Nitrogen-Containing Heterocyclic Scaffolds
The strain-release-driven reactivity of aziridines makes them ideal substrates for ring-expansion reactions, providing access to a variety of larger, more complex nitrogen-containing heterocycles. arkat-usa.org
Synthesis of Chiral Azetidines
Azetidines, four-membered nitrogen heterocycles, are valuable scaffolds in medicinal chemistry, but their synthesis can be challenging. chemrxiv.org One strategy to access these structures is the one-carbon ring expansion of aziridines. This can be accomplished by reacting an aziridine with a carbene precursor, which generates an aziridinium (B1262131) ylide intermediate. This ylide can then undergo a clockss.orgbioorg.org-Stevens rearrangement to furnish the azetidine (B1206935) ring. While this reaction can be complicated by competing pathways, recent biocatalytic methods using engineered enzymes have shown remarkable efficiency and stereocontrol (99:1 er) for the conversion of aziridines to chiral azetidines. chemrxiv.org
Formation of Oxazolidinones and Related Structures
Oxazolidinones are a critical class of heterocycles, famous for their use as chiral auxiliaries (Evans auxiliaries) and as the core of several antibiotic drugs. bioorg.org (R)-1-Boc-aziridine-2-carboxylate and its derivatives can be efficiently converted into chiral 5-substituted-oxazolidin-2-ones. The transformation occurs with complete regio- and stereoselectivity, retaining the configuration of the C2 stereocenter. clockss.org
The reaction is typically initiated by acylation of the aziridine nitrogen with a reagent like methyl chloroformate. This activates the aziridine for a regioselective ring-opening at the C3 position by a nucleophile (e.g., a chloride ion from the reagent). The resulting intermediate then undergoes intramolecular cyclization to form the stable five-membered oxazolidinone ring. bioorg.org This one-pot process is highly efficient, often proceeding in high yields. bioorg.org
Table 2: Synthesis of (R)-5-substituted-oxazolidin-2-ones from an (R)-aziridine-2-carboxylate derivative
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Chloroformate | Acetonitrile | 7 | 92 | bioorg.org |
| Methyl Chloroformate | Toluene (B28343) | 2 | 97 | bioorg.org |
Data based on the reaction of ethyl (R)-1-(α-methylbenzyl)aziridine-2-carboxylate, a related derivative.
Access to β-Lactam Antibiotic Precursors
The β-lactam (2-azetidinone) ring is the defining feature of the penicillin and cephalosporin (B10832234) families of antibiotics. The carbonylation of aziridines represents a powerful method for constructing this strained four-membered ring. researchgate.net This reaction involves the insertion of a carbon monoxide (CO) molecule into one of the C-N bonds of the aziridine ring.
This transformation is typically catalyzed by transition metal complexes, with rhodium- and cobalt-based catalysts being particularly effective. clockss.orgnih.gov The carbonylation of chiral aziridines proceeds with high regio- and stereospecificity, typically with retention of configuration. For an aziridine-2-carboxylate, the CO insertion occurs preferentially into the C2-N bond, directly yielding the corresponding β-lactam with the carboxylate group at the C4 position. nih.gov This provides a direct synthetic route to key intermediates for chiral carbapenem (B1253116) and other β-lactam antibiotics. researchgate.net
Derivatization to Other Cyclic Amino Compounds
The versatility of (R)-1-Boc-aziridine-2-carboxylate extends to the synthesis of other important heterocyclic systems, such as piperazines and pyrrolidines.
Piperazines: These six-membered heterocycles are common in pharmaceuticals. Chiral piperazines can be synthesized from aziridine-2-carboxylates through a sequence involving regioselective ring-opening with an α-amino acid ester, followed by cyclization of the resulting dipeptide-like intermediate. metu.edu.tr
Pyrrolidines: Five-membered pyrrolidine (B122466) rings can be accessed via [3+2] cycloaddition reactions. clockss.org Thermolysis or photolysis of an aziridine-2-carboxylate can induce the cleavage of the C-C bond to form an azomethine ylide. This reactive intermediate can then be trapped in a cycloaddition reaction with an electron-deficient alkene to construct the pyrrolidine ring in a stereocontrolled manner.
Access to Biologically Relevant Nitrogenous Compounds
Lithium (R)-1-Boc-aziridine-2-carboxylate is a valuable and versatile chiral building block in the field of asymmetric synthesis. Its utility lies in the strained aziridine ring, which readily undergoes regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity allows for the precise installation of diverse functional groups and the construction of complex, biologically important nitrogen-containing molecules with a high degree of stereochemical control.
Synthesis of β-Phenethylamine Derivatives
The modular arylation of aliphatic aziridines is a particularly attractive method for synthesizing β-phenethylamine derivatives. ucla.edu These derivatives are integral to the structure of numerous natural products and pharmaceutical agents, including neurotransmitters and alkaloids. The ring-opening of (R)-1-Boc-aziridine-2-carboxylate with organocuprates, which are generated from Grignard reagents, offers a direct pathway to enantiomerically enriched β-phenethylamine derivatives. ucla.edu This reaction is characterized by high regioselectivity, where the nucleophile attacks the C3 position of the aziridine ring, leading to a complete inversion of stereochemistry. For instance, the reaction with phenylmagnesium bromide in the presence of a copper catalyst is a key step in the synthesis of (R)-amphetamine.
Table 1: Synthesis of β-Phenethylamine Derivatives from (R)-1-Boc-aziridine-2-carboxylate
| Nucleophile (Organocuprate from) | Resulting Product | Key Features |
| Phenylmagnesium bromide | (R)-N-Boc-β-phenylalanine methyl ester | High regioselectivity at C3, complete stereochemical inversion. |
| 4-Methoxyphenylmagnesium bromide | (R)-N-Boc-3-(4-methoxyphenyl)alanine methyl ester | Allows for the introduction of substituted aryl groups. |
| Naphthylmagnesium bromide | (R)-N-Boc-3-(naphthalen-1-yl)alanine methyl ester | Demonstrates the versatility of the method with larger aromatic systems. |
Preparation of Alkaloid Analogues
The chiral structure of (R)-1-Boc-aziridine-2-carboxylate makes it a valuable precursor for the synthesis of a wide range of alkaloid analogues. Through controlled ring-opening and subsequent functional group manipulations, complex heterocyclic systems can be constructed. For example, reacting the aziridine with indole (B1671886) derivatives can yield precursors to β-carbolines, which are fundamental intermediates in the synthesis of several biologically active alkaloids. The stereochemistry of the final alkaloid product is directly dictated by the stereochemistry of the starting aziridine, highlighting its importance in asymmetric synthesis. researchgate.net
Table 2: Preparation of Alkaloid Precursors using (R)-1-Boc-aziridine-2-carboxylate
| Reactant | Product (Alkaloid Analogue Precursor) | Alkaloid Class |
| Indole | Tetrahydro-β-carboline derivative | Indole Alkaloids |
| 6-Methoxytryptamine | 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid derivative | Indole Alkaloids |
| Skatole (3-methylindole) | 3-Methyl-1,2,3,4-tetrahydro-β-carboline derivative | Indole Alkaloids |
Derivatization towards Sphingoid and Ceramide Structures
Sphingolipids, such as ceramides (B1148491), are critical components of cell membranes and play significant roles in various cellular functions. nih.gov The stereocenters at the C2 and C3 positions of the sphingoid backbone can be established with high stereoselectivity using (R)-1-Boc-aziridine-2-carboxylate. The characteristic long aliphatic tail of sphingolipids is introduced by the ring-opening of the aziridine with a long-chain Grignard or organolithium reagent. Subsequent chemical modifications, including the reduction of the carboxylate and N-acylation, yield the desired ceramide analogues. nih.govbeilstein-journals.org This synthetic strategy enables the creation of a diverse array of sphingoid bases and ceramides with well-defined stereochemistry, which are essential for biological investigations. nih.govelsevierpure.com
Table 3: Synthesis of Sphingoid and Ceramide Precursors
| Nucleophile | Intermediate Product | Target Product Class |
| C15H31MgBr (Pentadecylmagnesium bromide) | (2R,3R)-2-(Boc-amino)-3-hydroxyoctadecanoic acid methyl ester | Sphingosine precursor |
| C13H27Li (Tridecyllithium) | (2R,3R)-2-(Boc-amino)-3-hydroxyhexadecanoic acid | Sphinganine precursor |
| (E)-C13H25-CH=CH-Li | (2R,3R,4E)-2-(Boc-amino)-3-hydroxy-4-octadecenoic acid | Sphingosine precursor |
Development of Peptidomimetics and Complex Chiral Building Blocks
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. frontiersin.org The inherent chirality and functionality of (R)-1-Boc-aziridine-2-carboxylate make it an excellent starting material for synthesizing non-proteinogenic amino acids and peptidomimetics. nih.gov The ring-opening of the aziridine with different nucleophiles allows for the introduction of a wide variety of side chains, leading to a diverse range of unnatural amino acid derivatives. These can then be incorporated into peptides to alter their structure and biological activity. The carboxylate and the Boc-protected amine groups provide orthogonal handles for peptide coupling and further derivatization, facilitating the construction of complex chiral building blocks for the synthesis of larger and more intricate molecules. mdpi.comnih.gov
Table 4: Application in Peptidomimetic and Chiral Building Block Synthesis
| Nucleophile | Resulting Amino Acid Derivative | Potential Application |
| Azide (B81097) (N3-) | 3-Azido-2-(Boc-amino)propanoic acid | "Click" chemistry, peptide modification |
| Thiolates (RS-) | S-Substituted-β-cysteine derivatives | Enzyme inhibitors |
| Organozinc reagents | β-Substituted-α-amino acids | Chiral ligands |
Advanced Analytical and Computational Investigations of Lithium R 1 Boc Aziridine 2 Carboxylate Systems
Spectroscopic Characterization for Structural Elucidation (e.g., NMR Spectroscopy for Diastereomeric Ratios)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Lithium (R)-1-Boc-aziridine-2-carboxylate. Full characterization via ¹H and ¹³C NMR is essential to confirm the integrity of the aziridine (B145994) ring and the presence of the tert-butoxycarbonyl (Boc) protecting group. In solution, the lithium carboxylate may exist in equilibrium with its corresponding acid, depending on the solvent and pH, which can be monitored by NMR.
A key application of NMR spectroscopy is the determination of diastereomeric ratios when this chiral aziridine is used in reactions that generate a new stereocenter. For instance, in a nucleophilic addition to a prochiral center directed by the aziridine carboxylate, the resulting product mixture would contain diastereomers. The relative integration of specific, well-resolved proton signals corresponding to each diastereomer in the ¹H NMR spectrum allows for a precise quantification of the diastereomeric ratio (d.r.). The chemical shifts of the aziridine ring protons are particularly sensitive to the local stereochemical environment.
Due to the restricted rotation around the N-Boc amide bond, some signals in the NMR spectrum may appear broadened or as multiple sets of peaks (rotamers) at room temperature. researchgate.net Variable temperature NMR studies can be employed to investigate these dynamic processes.
Table 1: Representative NMR Data for (R)-1-Boc-aziridine-2-carboxylate Systems Note: Chemical shifts are hypothetical and based on analogous structures. Actual values may vary based on solvent and counter-ion.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aziridine CH-COOH | 3.5 - 3.7 (dd) | 38 - 40 |
| Aziridine CH₂ | 2.4 - 2.6 (m) | 33 - 35 |
| Boc -C(CH₃)₃ | 1.4 - 1.5 (s) | 27 - 29 |
| Boc -C(CH₃)₃ | - | 80 - 82 |
| Carboxylate C=O | - | 170 - 175 |
| Boc C=O | - | 155 - 160 |
Chromatographic and Chiral Analysis Techniques for Enantiomeric Purity Assessment
The enantiomeric purity of this compound is a critical parameter, as it directly influences the stereochemical outcome of subsequent reactions. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for this assessment. researchgate.netchemrxiv.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating enantiomers of various aziridine derivatives. researchgate.netnih.gov
For analysis, the lithium salt or its corresponding acid/ester is dissolved in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers. In some cases, derivatization of the carboxylate to an amide or ester with a UV-active group may be necessary to enhance detection by UV-Vis spectroscopy. ru.nl
Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis Note: This data is representative of a typical chiral separation.
| Parameter | Value |
| Column | Chiralpak® Amylose-based CSP |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 12.5 min |
| Retention Time (S)-enantiomer | 15.8 min |
| Enantiomeric Excess (e.e.) | >99% |
Computational Chemistry Approaches
Computational chemistry provides powerful insights into the electronic structure, stability, and reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is widely used to investigate the electronic properties and reactivity of aziridine systems. ias.ac.inresearchgate.net For this compound, DFT calculations can map the electron density distribution, identify the most nucleophilic and electrophilic sites, and predict the regioselectivity of ring-opening reactions. researchgate.netacs.org The high ring strain (approx. 27 kcal/mol) makes aziridines susceptible to nucleophilic attack. acs.orgclockss.org DFT studies can model the interaction of the lithium cation with the carboxylate and the Boc carbonyl oxygen, which can influence the molecule's conformation and the accessibility of the aziridine ring carbons to nucleophiles.
Modeling of Reaction Mechanisms and Transition State Geometries
A significant application of computational modeling is the elucidation of reaction mechanisms. For reactions involving this compound, such as Sₙ2-type ring-opening, DFT can be used to locate the transition state structures. researchgate.netmdpi.com By calculating the activation energies (ΔG‡) for different possible pathways, the most favorable reaction mechanism can be identified. acs.org For example, computational studies on related systems have shown that the regioselectivity of nucleophilic attack (at the C2 vs. C3 position) is highly dependent on the nature of the nucleophile, the substituents on the aziridine, and the catalyst employed. acs.orgmdpi.com Modeling the transition state geometries provides a detailed picture of the bond-breaking and bond-forming processes, explaining the observed stereochemical outcomes. acs.org
Table 3: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening Note: Values are illustrative for a model reaction with a generic nucleophile (Nu⁻).
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Attack at C2 | TS-C2 | 25.4 |
| Attack at C3 | TS-C3 | 21.8 |
Conformation Analysis and Stereochemical Predictions
The conformational landscape of this compound can be explored using computational methods. The orientation of the bulky Boc group and the coordination of the lithium ion can significantly impact the molecule's reactivity. DFT calculations can determine the relative energies of different conformers and rotamers, identifying the most stable ground-state geometry. nih.gov Furthermore, the barrier to nitrogen inversion, a key dynamic process in aziridines, can be estimated. nih.gov This information is crucial for predicting the stereochemical course of reactions, as the facial selectivity of an approaching reagent can be dictated by the preferred conformation of the aziridine substrate.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic strategies, and the production and use of aziridines are no exception. Future research will prioritize the development of more sustainable methods for synthesizing the (R)-1-Boc-aziridine-2-carboxylic acid precursor and for conducting subsequent reactions with its lithium salt. A significant trend is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. For instance, cyclopentyl methyl ether (CPME) has been successfully used as a green solvent for the synthesis of highly functionalized NH-aziridines, offering a safer and more sustainable option. nih.govnih.gov
Another key area is minimizing the use of hazardous reagents and improving atom economy. Research is moving towards catalytic methods that avoid stoichiometric amounts of toxic activators or byproducts. The development of protocols that utilize water as a solvent or co-solvent, and the use of recyclable catalysts, represent significant goals in making the chemistry of this chiral building block more environmentally friendly. dntb.gov.ua
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to advancing the utility of Lithium (R)-1-Boc-aziridine-2-carboxylate. Future efforts will focus on discovering and optimizing novel catalytic systems to enhance both the synthesis of the aziridine (B145994) core and its subsequent transformations. For the enantioselective synthesis of the parent aziridine, research continues into new transition-metal catalysts. Systems based on chiral rhodium(III) complexes and D2-symmetric tetra-NHC iron complexes are being explored for the aziridination of challenging unactivated alkenes, which could provide more direct routes to the core structure. researchgate.netnih.gov
Furthermore, borate (B1201080) catalysts derived from ligands like VANOL and VAPOL have proven effective for the catalytic asymmetric aziridination of imines, yielding aziridine-2-carboxylates with high enantioselectivity. nih.govscilit.com Future work will likely involve refining these catalysts to broaden their substrate scope and reduce catalyst loading. For transformations of the aziridine, new catalytic systems are needed to control the regioselectivity of ring-opening reactions, a persistent challenge in aziridine chemistry.
| Catalyst Type | Ligand/System | Target Reaction | Potential Advantage |
| Rhodium(III) | Chiral Cyclopentadienyl (Cpx) | Asymmetric Aziridination | High efficiency and enantioselectivity for unactivated alkenes. researchgate.net |
| Iron(II) | D2-symmetric tetra-NHC | Stereospecific Aziridination | Use of an earth-abundant, less toxic metal. nih.gov |
| Boron Lewis Acid | VANOL or VAPOL | Asymmetric Aziridination | High enantioselectivity for a range of imines. nih.gov |
| Palladium(0) | N,S-bidentate aziridine ligands | Allylic Alkylation | Use of aziridine-derived ligands in other reactions. mdpi.com |
Integration into Cascade and Multicomponent Reactions for Complexity Building
The high reactivity of the strained aziridine ring makes this compound an ideal candidate for integration into cascade, tandem, and multicomponent reactions. rsc.org These processes allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation, which is highly desirable in medicinal and materials chemistry. researchgate.net Future research will focus on designing novel cascade sequences that are triggered by the selective ring-opening of the aziridine. nih.gov
For example, the nucleophilic attack on the aziridine could unveil a reactive intermediate that immediately participates in a subsequent intramolecular cyclization, cycloaddition, or rearrangement. Such strategies can provide rapid access to more complex heterocyclic systems like pyrrolidines, piperidines, and other alkaloids. nih.govfrontiersin.org The development of one-pot, multicomponent reactions where the aziridine carboxylate, a nucleophile, and a third component are combined to generate significant molecular complexity represents a particularly promising frontier.
Application of Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving reactive intermediates or hazardous reagents. The synthesis and manipulation of aziridines are well-suited to this technology. Future work will see the increased adoption of continuous-flow processes for both the synthesis of the (R)-1-Boc-aziridine-2-carboxylic acid precursor and for reactions utilizing its lithium salt. nih.gov
Researchers have already demonstrated the successful use of flow reactors for palladium-catalyzed C(sp³)–H activation to form aziridines and have coupled this step with a subsequent in-line ring-opening reaction to generate highly functionalized amines. nih.govnih.gov This approach minimizes the isolation of potentially unstable intermediates and allows for precise control over reaction parameters like temperature and residence time. Applying these principles to the chemistry of this compound could enable safer, more efficient, and readily scalable production of its derivatives. nih.govapolloscientific.co.uk
Deeper Mechanistic Understanding Through Advanced Physical Organic Chemistry
A profound understanding of reaction mechanisms is crucial for the rational design of new reactions and catalysts. For this compound, future research will employ advanced physical organic chemistry techniques, including computational modeling (DFT studies) and detailed kinetic analysis, to elucidate the intricate details of its reactivity. A key area of investigation is the mechanism of its ring-opening reactions. acs.org
Studies focusing on reductive ring-opening with reagents like samarium diiodide have shown a competition between C–N and C–C bond cleavage, which is highly dependent on the substituents on the aziridine ring. acs.org Future mechanistic studies will aim to precisely map the transition states and intermediates that govern the regio- and stereoselectivity of these openings with various nucleophiles. frontiersin.orgresearchgate.net This knowledge will be instrumental in developing reaction conditions and catalytic systems that can selectively favor a desired reaction pathway, thereby maximizing the yield of the target product.
Rational Design of New Aziridine-Based Reagents and Ligands
The chiral scaffold of (R)-1-Boc-aziridine-2-carboxylate is not just a precursor to other molecules but can also serve as the foundation for new, rationally designed reagents and ligands for asymmetric catalysis. The defined stereochemistry of the aziridine ring can be used to create a specific chiral environment around a metal center.
Emerging research has demonstrated the potential of chiral aziridines as ligands in various metal-catalyzed reactions. For example, N,S-bidentate aziridine-based ligands have been synthesized and evaluated in palladium-catalyzed allylic alkylation (Tsuji–Trost reaction). mdpi.com Similarly, aziridines with pyridyl sidearms have been used to create cationic Rh(I) complexes that are excellent catalysts for hydrosilylation and hydrogenation. researchgate.net A significant future trend will be the rational design of new ligand families derived from the (R)-1-Boc-aziridine-2-carboxylate core. By systematically modifying the substituents on the aziridine, it will be possible to fine-tune the steric and electronic properties of these new ligands, optimizing their performance in a wide range of asymmetric transformations. mdpi.com
Q & A
Q. What role do aziridine carboxylates play in lithium-ion battery electrolyte research?
- Methodological Answer : Though not directly studied here, analogous lithium carboxylates (e.g., lithium oxalate) improve electrolyte stability. Computational screening (e.g., VASP) could evaluate their redox potentials and compatibility with electrode materials .
Contradictions and Resolutions
- Contradiction : Varying catalytic activity in different solvents.
Resolution : Solvent donor number (DN) affects lithium coordination. High-DN solvents (e.g., DMSO) disrupt ion pairs, reducing reactivity . - Contradiction : Discrepancies in ring-opening regioselectivity.
Resolution : Steric effects dominate in aprotic solvents, while protic solvents favor charge-directed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
